molecular formula C16H19N5O3S B5999966 ethyl 4-[(4-oxo-3H-quinazolin-6-yl)carbamothioyl]piperazine-1-carboxylate

ethyl 4-[(4-oxo-3H-quinazolin-6-yl)carbamothioyl]piperazine-1-carboxylate

Cat. No.: B5999966
M. Wt: 361.4 g/mol
InChI Key: YGAICAVIGDXZAX-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-oxo-3H-quinazolin-6-yl)carbamothioyl]piperazine-1-carboxylate is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-oxo-3H-quinazolin-6-yl)carbamothioyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-oxo-3H-quinazolin-6-ylamine, which is then reacted with ethyl isothiocyanate to form the carbamothioyl intermediate. This intermediate is subsequently reacted with piperazine-1-carboxylate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-oxo-3H-quinazolin-6-yl)carbamothioyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives .

Scientific Research Applications

Ethyl 4-[(4-oxo-3H-quinazolin-6-yl)carbamothioyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-oxo-3H-quinazolin-6-yl)carbamothioyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(4-oxo-3H-quinazolin-6-yl)carbamothioyl]piperazine-1-carboxylate is unique due to its combined quinazolinone and piperazine structures, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 4-[(4-oxo-3H-quinazolin-6-yl)carbamothioyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S/c1-2-24-16(23)21-7-5-20(6-8-21)15(25)19-11-3-4-13-12(9-11)14(22)18-10-17-13/h3-4,9-10H,2,5-8H2,1H3,(H,19,25)(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAICAVIGDXZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC2=CC3=C(C=C2)N=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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